(2-Carbethoxyethyl)triethoxysilane
Description
Properties
CAS No. |
6439-39-0 |
|---|---|
Molecular Formula |
C11H24O5Si |
Molecular Weight |
264.39 g/mol |
IUPAC Name |
ethyl 3-triethoxysilylpropanoate |
InChI |
InChI=1S/C11H24O5Si/c1-5-13-11(12)9-10-17(14-6-2,15-7-3)16-8-4/h5-10H2,1-4H3 |
InChI Key |
FSTSIHBJBSLSQV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC[Si](OCC)(OCC)OCC |
Canonical SMILES |
CCOC(=O)CC[Si](OCC)(OCC)OCC |
Other CAS No. |
6439-39-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares (2-Carbethoxyethyl)triethoxysilane with key analogs:
Reactivity and Stability
- Hydrolysis: this compound undergoes controlled hydrolysis to form carboxyethylsiliconate (Na⁺–OOCCH₂CH₂Si(OH)₂O⁻Na⁺), enabling pH-responsive applications. In contrast, (3-aminopropyl)triethoxysilane hydrolyzes to form amine-terminated surfaces, which enhance ZnO nanoparticle reactivity .
- Catalytic Efficiency : Triethoxysilane anchoring (e.g., in polymer grafting) exhibits lower initiator efficiency (0.01) compared to phosphonic acid-based systems. This is attributed to weaker surface bonding .
- Thermal Stability : Vinyltriethoxysilane-based composites show superior thermal conductivity (0.45 W/m·K) due to crosslinked networks, whereas carbethoxyethyl derivatives prioritize hydrolytic stability over thermal performance .
Preparation Methods
Hydrosilylation of Unsaturated Esters
The most common synthetic route to this compound involves the hydrosilylation of an α,β-unsaturated ester such as ethyl acrylate or ethyl 3-bromopropionate with triethoxysilane. This reaction adds the triethoxysilyl group across the double bond or replaces a leaving group with the silane moiety.
- Reaction conditions:
- Catalyst: Platinum-based catalysts (e.g., Karstedt's catalyst) or other transition metal catalysts.
- Temperature: Typically 70–80 °C.
- Solvent: Often performed in inert solvents such as xylene or under solvent-free conditions.
- Molar ratios: Triethoxysilane to substrate in slight excess (1:1.01–1.05) to ensure complete conversion.
- Process:
- Formation of a Schiff base intermediate from allyl amine and acetone (in related aminopropyl silane syntheses) can be analogous to preparation steps for silane intermediates.
- The Schiff base ketimide intermediate reacts with triethoxysilane under catalytic conditions to form the silane intermediate.
- Hydrolysis or controlled addition of water leads to the final silane product.
- Yields: High yields (~96–98%) and purities (~98.8–98.9%) are reported under optimized conditions.
Alkylation of Triethoxysilane Derivatives
Another approach involves nucleophilic substitution or alkylation reactions starting from triethoxysilylpropanoic acid derivatives or haloalkyl silanes.
- For example, ethyl 3-bromopropanoate can be reacted with triethoxysilane or its derivatives under base catalysis to substitute the bromide with triethoxysilyl groups.
- The reaction may proceed via an intramolecular substitution mechanism involving a bromide leaving group and formation of an alkoxide intermediate.
- Reaction conditions typically involve alkaline media and controlled temperature to favor substitution over elimination.
Catalytic Reduction and Functional Group Transformations
- In some synthetic schemes for related silane compounds, catalytic hydrogenation or reduction steps are used to convert nitrile or other functional groups to amines or esters before silane introduction.
- These steps may be part of a multi-step synthesis where the triethoxysilyl group is introduced after functional group transformations.
Detailed Reaction Parameters and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Schiff base formation | Acetone + allyl amine, 50–55 °C, 5–6 hours | — | Water absorbing agent used; acetone distilled off after reaction |
| Hydrosilylation | Triethoxysilane + Schiff base ketimide, 70–75 °C, 4 hours, Karstedt catalyst | 96–98 | Triethoxysilane added dropwise; distillation under reduced pressure to isolate intermediate |
| Hydrolysis and purification | Deionized water addition, 60–70 °C, 2 hours | — | Controlled hydrolysis to obtain silane product; acetone distilled off |
| Final product isolation | Cooling, filtration, drying | — | Product purity by GC ~98.8–98.9%; yield about 96–98% |
(Source: Adapted from patent synthesis methods for triethoxysilane derivatives)
Research Findings and Analytical Characterization
- The synthesized this compound is characterized by spectroscopic methods:
- Nuclear Magnetic Resonance (NMR): Confirms the presence of triethoxysilyl and ester groups.
- Infrared (IR) Spectroscopy: Shows characteristic Si–O–C and C=O ester stretches.
- Gas Chromatography (GC): Used to determine purity and yield.
- Photochemical studies on related acylsilanes indicate stability and possible rearrangements under UV irradiation, but this compound is generally stable under synthetic conditions.
Summary of Preparation Methodology
- The preparation of this compound predominantly involves hydrosilylation of ethyl acrylate or related unsaturated esters with triethoxysilane catalyzed by platinum complexes.
- Reaction control is critical to achieve high purity and yield, involving controlled addition of reagents, temperature management, and removal of by-products such as acetone.
- Alternative methods include nucleophilic substitution on haloalkyl silanes and multi-step syntheses involving catalytic reductions.
- The synthetic protocols are scalable and have been optimized for industrial applications, as evidenced by patent literature.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2-carbethoxyethyl)triethoxysilane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves silane modification via nucleophilic substitution or hydrosilylation. For example, triethoxysilane derivatives are often synthesized using catalysts like FeCl₃ in solvents such as petroleum ether, with surfactants (e.g., sodium dodecylsulfate) to stabilize intermediates . Reaction temperature (70–80°C) and catalyst loading (e.g., 0.5 ppm Pt in hydrosilylation) are critical for maximizing yields. Monitoring via GC analysis helps track reaction progress and byproduct formation .
Q. How can researchers characterize the structural and thermal properties of this compound?
- Methodological Answer :
- Structural Analysis : Use XRD and FT-IR to confirm molecular symmetry and functional groups (e.g., Si-O and ester linkages). For example, octahydridosilsesquioxane’s C3i symmetry was validated via XRD .
- Thermal Stability : Simultaneous TG-DSC analysis under nitrogen/air flow (heating rate: 10°C/min) reveals decomposition temperatures and exothermic/endothermic events. Functionalized silanes like APTES show distinct mass loss profiles at 200–300°C due to organic moiety degradation .
Q. What are the primary applications of this compound in materials science?
- Methodological Answer : It is widely used as a crosslinker or surface modifier. For instance:
- Adhesives : Grafting vinyl triethoxysilane onto poly-α-olefin enhances thermal stability and solvent resistance in hot-melt adhesives .
- Nanoporous Materials : Functionalization with silanes improves adsorption/catalytic properties in zeolites or MOFs .
Advanced Research Questions
Q. How can catalytic efficiency in hydrosilylation reactions involving this compound be optimized?
- Methodological Answer :
-
Catalyst Selection : Platinum complexes (e.g., Karstedt’s catalyst) at 0.5–1 ppm concentrations enable >85% conversion. Compare exotherm profiles to avoid side reactions (e.g., isomerization) .
-
Reaction Conditions : Maintain temperatures <80°C and add silane gradually (e.g., over 45 minutes) to control reactivity. Post-reaction GC analysis (e.g., 88.8% product purity achieved ) validates efficiency.
Table 1 : Hydrosilylation Optimization Parameters
Parameter Optimal Range Impact on Yield Catalyst Loading 0.5–1 ppm Pt ↑ Conversion Temperature 70–80°C ↓ Isomerization Silane Addition Rate 45–60 minutes ↑ Selectivity
Q. How should researchers address contradictions in thermal stability data across studies?
- Methodological Answer : Discrepancies often arise from differing functionalization or measurement protocols. For example:
- Sample Preparation : Moisture content during silane hydrolysis can alter TG-DSC profiles. Dry samples under vacuum (24 hours) before analysis .
- Instrument Calibration : Cross-validate results using multiple techniques (e.g., TG-DSC vs. TGA-FTIR) to isolate decomposition pathways .
Q. What strategies improve the interfacial adhesion of silane-functionalized materials?
- Methodological Answer :
- Surface Pretreatment : Hydrolyze silanes (e.g., APTES) to form reactive silanol groups. For graphene films, APTES hydrolysis creates silane bonds that double thermal conductivity .
- Curing Conditions : Post-treatment at 120°C for 1–2 hours enhances crosslinking density, critical for adhesive strength .
Data Contradiction Analysis
Q. Why do catalytic hydrosilylation studies report varying product distributions under similar conditions?
- Methodological Answer : Competing pathways (e.g., β-hydride elimination vs. direct addition) depend on substrate steric effects. For example:
- Substrate Structure : Allyl glycidyl ether yields 51.8% product at 90 minutes, while 1-octene achieves 88.8% due to reduced steric hindrance .
- Byproduct Formation : Isomerization byproducts (e.g., 1-octene isomers) are minimized by lowering reaction temperatures (<70°C) .
Experimental Design Tables
Table 2 : Synthesis Routes Comparison
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrosilylation | Pt/COD | Toluene | 88.8 | |
| Silane Hydrolysis | FeCl₃ | Petroleum Ether | 75–85 | |
| Grafting Modification | None | Melt Phase | >90 |
Table 3 : Thermal Stability Data
| Material | Decomposition Temp. (°C) | Technique | Reference |
|---|---|---|---|
| APTES-Functionalized | 200–300 | TG-DSC | |
| Silane-Adhesive | 180–250 | TGA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
